VHL Ligand Affinity Advantage Over CRBN-Based Conjugates
The VH032-derived VHL ligand present in Conjugate 68 binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM [1]. In contrast, the thalidomide-based CRBN ligand used in common cereblon conjugates (e.g., Cereblon Ligand-Linker Conjugate 6) displays an IC50 of approximately 30 µM for CRBN binding [2]. This represents an approximately 160-fold higher binding affinity for the VHL ligand component.
| Evidence Dimension | Binding affinity to E3 ubiquitin ligase |
|---|---|
| Target Compound Data | Kd = 185 nM (VHL) |
| Comparator Or Baseline | IC50 ≈ 30 µM (CRBN, thalidomide) |
| Quantified Difference | ~160-fold higher affinity for VHL ligand |
| Conditions | VHL/HIF-1α interaction assay (VH032); CRBN competition AlphaScreen (thalidomide) |
Why This Matters
Higher ligand affinity reduces the concentration of conjugate required to recruit the E3 ligase, potentially improving PROTAC degradation efficiency and minimizing off-target ubiquitination.
- [1] MedChemExpress. VH032. Product No. HY-18528. Kd = 185 nM. View Source
- [2] Ito T, et al. Direct binding with cereblon mediates the antiproliferative and immunomodulatory action of lenalidomide and pomalidomide. Blood. 2011;118(21):Abstract 1128. View Source
